4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
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Overview
Description
4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound that features a benzonitrile group attached to a triazole ring substituted with two bromine atoms
Mechanism of Action
Mode of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit various biological activities, including antifungal, antibacterial, and anticancer effects . The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against certain tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazole derivatives with various functional groups attached to the triazole ring.
Scientific Research Applications
4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: This compound is structurally similar but lacks the benzonitrile group. It is used as a building block in organic synthesis.
4-(1H-1,2,4-Triazol-1-yl)benzonitrile: This compound has a similar structure but without the bromine atoms. It is also used in medicinal chemistry and materials science.
Uniqueness
4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to the presence of both the benzonitrile group and the dibromo-substituted triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-7(5-13)2-4-8/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZHUHTHFXXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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